Cas no 625-36-5 (3-chloropropanoyl chloride)

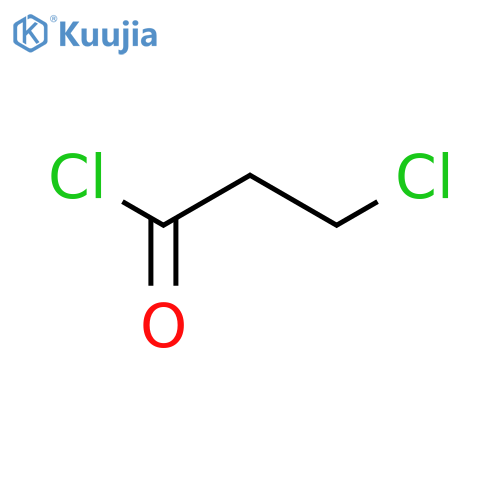

3-chloropropanoyl chloride structure

商品名:3-chloropropanoyl chloride

3-chloropropanoyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloropropionyl chloride

- 3-Chloropropanoyl chloride

- 3-chloro propionic acid chloride

- 3-chloro-n-propionyl chloride

- 3-chloro-propanoylchlorid

- 3-Chloropropinyl chloride

- 3-Chloropropionyl ch

- 3-Chloropropionyl chlorode

- 3-Chlorpropionylchlorid

- b-Chloropropanoyl chloride

- Chloropropionyl chloride

- Propionylchloride, 3-chloro- (6CI,7CI,8CI)

- (Chloromethyl)acetyl chloride

- NSC 84180

- b-Chloropropionic acid chloride

- b-Chloropropionyl chloride

- w-Chloropropanoyl chloride

- w-Chloropropionyl chloride

- 3-Chloropropionic acid chloride

- 3-Chloropropionylchloride

- b-Chloropropanoylchloride

- Propanoyl chloride, 3-chloro-

- Propionyl chloride, 3-chloro-

- beta-Chloropropionyl chloride

- Propanoylchloride, 3-chloro-

- .beta.-Chloropropionyl chloride

- .beta.-Chloropropanoyl chloride

- .beta.-Chloropropionoyl chloride

- INUNLMUAPJVRME-UHFFFAOYSA-N

- 24PO18998I

- ss-Chloropropionyl Chloride

- 3-chloropropanoyl chloride

-

- MDL: MFCD00000747

- インチ: 1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2

- InChIKey: INUNLMUAPJVRME-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C([H])([H])C(=O)Cl

- BRN: 635814

計算された属性

- せいみつぶんしりょう: 125.96400

- どういたいしつりょう: 125.964

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 52.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.33

- ゆうかいてん: -32 ºC

- ふってん: 144°C(lit.)

- フラッシュポイント: 49 ºC

- 屈折率: 1.456-1.458

- PH値: <7 (H2O)

- すいようせい: はんのう

- PSA: 17.07000

- LogP: 1.38070

- FEMA: 3536

- ようかいせい: 水に微溶解する。

- かんど: Moisture Sensitive

3-chloropropanoyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H314,H330

- 警告文: P260,P280,P284,P305+P351+P338,P310

- 危険物輸送番号:UN 3390 6.1/PG 1

- WGKドイツ:1

- 危険カテゴリコード: R10;R14;R22;R26;R35

- セキュリティの説明: S23-S26-S36/37/39-S45-S38-S16-S8

- 福カードFコード:21

- RTECS番号:UC3934000

-

危険物標識:

- ちょぞうじょうけん:Flammables area

- セキュリティ用語:6.1

- 包装グループ:I

- TSCA:Yes

- 爆発限界値(explosive limit):8.8-20.2%(V)

- リスク用語:R10; R14; R22; R26; R35

- 危険レベル:6.1

- 包装等級:I

- 危険レベル:6.1

- 包装カテゴリ:I

3-chloropropanoyl chloride 税関データ

- 税関コード:29159080

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

3-chloropropanoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014201-100g |

3-chloropropanoyl chloride |

625-36-5 | 95% | 100g |

¥95 | 2024-05-22 | |

| Enamine | EN300-20450-2.5g |

3-chloropropanoyl chloride |

625-36-5 | 93% | 2.5g |

$25.0 | 2023-09-16 | |

| Life Chemicals | F2190-0034-0.5g |

3-chloropropanoyl chloride |

625-36-5 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0351559423- 500g |

3-chloropropanoyl chloride |

625-36-5 | 98%(GC) | 500g |

¥ 717.6 | 2021-05-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014201-500g |

3-chloropropanoyl chloride |

625-36-5 | 95% | 500g |

¥287 | 2024-05-22 | |

| TRC | C380600-25g |

3-Chloropropionyl Chloride |

625-36-5 | 25g |

$ 98.00 | 2023-09-08 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001905-25g |

3-Chloropropionyl Chloride |

625-36-5 | >95% | 25g |

¥40.0 | 2023-09-15 | |

| TRC | C380600-5g |

3-Chloropropionyl Chloride |

625-36-5 | 5g |

$ 58.00 | 2023-09-08 | ||

| Life Chemicals | F2190-0034-1g |

3-chloropropanoyl chloride |

625-36-5 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| abcr | AB140007-100 g |

3-Chloropropionyl chloride, 95%; . |

625-36-5 | 95% | 100g |

€38.60 | 2023-06-24 |

3-chloropropanoyl chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:625-36-5)3-Chloropropionyl chloride

注文番号:LE2605

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:42

価格 ($):discuss personally

3-chloropropanoyl chloride 関連文献

-

P. Madhu,P. Sivakumar,Rajendran Sribalan New J. Chem. 2019 43 14426

-

A. S. Sokolova,O. I. Yarovaya,M. D. Semenova,A. A. Shtro,I. R. Orshanskaya,V. V. Zarubaev,N. F. Salakhutdinov Med. Chem. Commun. 2017 8 960

-

Jin-Qiang Hou,Jia-Heng Tan,Xiao-Xiao Wang,Shuo-Bin Chen,Si-Yuan Huang,Jin-Wu Yan,Shu-Han Chen,Tian-Miao Ou,Hai-Bin Luo,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2011 9 6422

-

G. R. Owen,C. B. Reese J. Chem. Soc. C 1970 2401

-

Chandra Bhushan Mishra,Shruti Shalini,Siddharth Gusain,Amresh Prakash,Jyoti Kumari,Shikha Kumari,Anita Kumari Yadav,Andrew M. Lynn,Manisha Tiwari RSC Adv. 2020 10 17602

625-36-5 (3-chloropropanoyl chloride) 関連製品

- 54232-21-2(Dodecanoyl chloride, 3,7,11-trimethyl-)

- 56721-54-1(Heptanoyl chloride, 6-oxo-)

- 41463-96-1(Propanoyl chloride, 2,3-dichloro-2-methyl-)

- 37607-95-7(Nonanedioyl dichloride, 3,3,7,7-tetramethyl-)

- 52642-41-8(Isoheptanoyl chloride)

- 50599-73-0(Hexanoyl chloride, 4-methyl-)

- 57323-93-0(Hexanoyl chloride, 3-methyl-)

- 3350-75-2(3-Pentenoyl chloride)

- 51932-41-3(Propanoic acid, 3-chloro-3-oxo-)

- 64841-25-4(Heptanoyl chloride, 7-chloro-3,3-dimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:625-36-5)3-Chloropropionyl chloride

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:625-36-5)3-氯丙酰氯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ